6-(3,4-dichlorophenoxy)-N-[4-(dimethylamino)-4-oxobutyl]pyridine-2-carboxamide
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Overview
Description
6-(3,4-dichlorophenoxy)-N-[4-(dimethylamino)-4-oxobutyl]pyridine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a carboxamide group, a dichlorophenoxy moiety, and a dimethylamino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dichlorophenoxy)-N-[4-(dimethylamino)-4-oxobutyl]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dichlorophenoxy Intermediate: The reaction of 3,4-dichlorophenol with a suitable halogenating agent, such as thionyl chloride, to form 3,4-dichlorophenyl chloride.
Nucleophilic Substitution: The reaction of 3,4-dichlorophenyl chloride with 2-chloropyridine in the presence of a base, such as potassium carbonate, to form 6-(3,4-dichlorophenoxy)pyridine.
Amidation: The reaction of 6-(3,4-dichlorophenoxy)pyridine with 4-(dimethylamino)-4-oxobutyric acid in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-(3,4-dichlorophenoxy)-N-[4-(dimethylamino)-4-oxobutyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
6-(3,4-dichlorophenoxy)-N-[4-(dimethylamino)-4-oxobutyl]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(3,4-dichlorophenoxy)-N-[4-(dimethylamino)-4-oxobutyl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)-4-oxobutyl]pyridine-2-carboxamide
- 6-(3,4-dichlorophenoxy)-N-[4-(methylamino)-4-oxobutyl]pyridine-2-carboxamide
Uniqueness
6-(3,4-dichlorophenoxy)-N-[4-(dimethylamino)-4-oxobutyl]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(3,4-dichlorophenoxy)-N-[4-(dimethylamino)-4-oxobutyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O3/c1-23(2)17(24)7-4-10-21-18(25)15-5-3-6-16(22-15)26-12-8-9-13(19)14(20)11-12/h3,5-6,8-9,11H,4,7,10H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQIJTGIICMOKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCNC(=O)C1=NC(=CC=C1)OC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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